molecular formula C15H16O2 B564797 Bisphenol A-13C12 CAS No. 263261-65-0

Bisphenol A-13C12

Cat. No.: B564797
CAS No.: 263261-65-0
M. Wt: 240.199
InChI Key: IISBACLAFKSPIT-ZGFLEIAISA-N
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Description

Bisphenol A-13C12, also known as 2,2-Bis(4-hydroxyphenyl-13C6)propane, is an isotopically labeled compound where the carbon atoms are enriched with the carbon-13 isotope. This compound is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and environmental tracking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-13C12 involves the condensation reaction of phenol-13C6 with acetone in the presence of an acid catalyst such as hydrogen chloride. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product. The reaction mixture is then neutralized with a base like calcium hydroxide and purified through distillation under reduced pressure to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A-13C12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products:

Scientific Research Applications

Bisphenol A-13C12 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:

Mechanism of Action

Bisphenol A-13C12, like its non-labeled counterpart, acts as an endocrine disruptor. It exerts its effects by binding to estrogen receptors and mimicking the action of natural hormones. This interaction can lead to alterations in gene expression and cellular functions. The compound can also interact with other nuclear receptors, such as androgen receptors, and disrupt normal hormonal signaling pathways .

Comparison with Similar Compounds

    Bisphenol A: The non-labeled version of Bisphenol A-13C12.

    Bisphenol S: A similar compound used as an alternative to bisphenol A in some applications.

    Bisphenol F: Another analog with similar chemical properties.

Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling with carbon-13. This labeling allows for detailed studies of metabolic pathways, environmental fate, and chemical reactions that are not possible with non-labeled compounds. The isotopic enrichment provides a powerful tool for researchers to gain insights into the behavior and impact of bisphenol A in various systems .

Properties

IUPAC Name

4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-ZGFLEIAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675703
Record name 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263261-65-0
Record name 4,4'-(Propane-2,2-diyl)di(~13~C_6_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 263261-65-0
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